阿普利考昔
概述
描述
阿普利考昔是一种实验性抗癌药物和非甾体抗炎药 (NSAID)。它是一种选择性环氧合酶-2 (COX-2) 抑制剂,这种酶在炎症和癌症进展中起着重要作用。 阿普利考昔已被研究用于其提高标准癌症疗法疗效的潜力,特别是在胰腺癌和非小细胞肺癌中 .
科学研究应用
作用机制
阿普利考昔通过选择性抑制环氧合酶-2 (COX-2) 酶来发挥其作用。COX-2 参与前列腺素的产生,前列腺素是参与炎症和癌症进展的脂类化合物。 通过抑制 COX-2,阿普利考昔减少前列腺素的产生,从而减少炎症并抑制肿瘤生长 .
生化分析
Biochemical Properties
Apricoxib functions as a COX-2 inhibitor . COX-2 is an immediate early response gene that is typically not expressed in resting cells but is highly inducible by growth factors and inflammatory cytokines . It is the rate-limiting enzyme in the production of prostaglandins, primarily prostaglandin E2 (PGE2), from arachidonic acid .
Cellular Effects
Apricoxib has been found to reduce the IC50 of gemcitabine ± erlotinib in six pancreatic cancer cell lines tested in vitro . Furthermore, apricoxib increased the antitumor efficacy of standard combination therapy in several orthotopic xenograft models .
Molecular Mechanism
The molecular mechanism of Apricoxib involves the inhibition of COX-2, which reduces the production of PGE2 . This can lead to a reduction in tumor growth and survival by regulating tumor cells and their complex interaction with the nurturing stroma .
Temporal Effects in Laboratory Settings
Apricoxib has been found to inhibit tumor growth markedly in vivo . Pharmacokinetic analyses revealed that in vivo drug levels peaked at 2–4 µM and remained sufficient to completely inhibit PGE2 production .
Metabolic Pathways
Apricoxib, as a COX-2 inhibitor, is involved in the arachidonic acid metabolic pathway . It inhibits the conversion of arachidonic acid to PGE2, thereby potentially affecting metabolic flux or metabolite levels .
准备方法
阿普利考昔的合成涉及形成一个与两个苯基连接的吡咯环。合成路线通常包括以下步骤:
吡咯环的形成: 吡咯环通过涉及醛和胺的缩合反应合成。
苯基的连接: 苯基通过一系列取代反应引入。
磺酰胺的形成:
化学反应分析
阿普利考昔经历了几种类型的化学反应,包括:
氧化: 阿普利考昔可以发生氧化反应,特别是在吡咯环上。
还原: 还原反应可以在磺酰胺基团上发生。
取代: 取代反应可以在苯基上发生。
这些反应中使用的常见试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种催化剂。 从这些反应中形成的主要产物包括阿普利考昔的氧化或还原衍生物 .
相似化合物的比较
阿普利考昔与其他 COX-2 抑制剂相似,例如塞来昔布、罗非昔布和依托考昔。阿普利考昔在癌症的临床前模型中显示出比这些其他抑制剂更高的疗效。 例如,阿普利考昔已被证明可以更有效地抑制上皮间质转化 (EMT) 并增强标准癌症疗法的疗效 .
类似化合物
塞来昔布: 另一种用于治疗疼痛和炎症的 COX-2 抑制剂。
罗非昔布: 一种因安全问题而从市场上撤下的 COX-2 抑制剂。
阿普利考昔在增强标准癌症疗法的疗效和抑制 EMT 方面的独特能力使其成为癌症治疗领域进一步研究和开发的有希望的候选者 .
属性
IUPAC Name |
4-[2-(4-ethoxyphenyl)-4-methylpyrrol-1-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-17-8-4-15(5-9-17)19-12-14(2)13-21(19)16-6-10-18(11-7-16)25(20,22)23/h4-13H,3H2,1-2H3,(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMITOKKUMVWRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=CN2C3=CC=C(C=C3)S(=O)(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173502 | |
Record name | Apricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197904-84-0 | |
Record name | Apricoxib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197904-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apricoxib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197904840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apricoxib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Apricoxib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60173502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APRICOXIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X5HB3VZ3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Apricoxib's primary target?
A: Apricoxib is a potent and selective inhibitor of Cyclooxygenase-2 (COX-2). [, , , , , , , , ]
Q2: What are the downstream effects of COX-2 inhibition by Apricoxib?
A: Apricoxib's inhibition of COX-2 leads to the suppression of Prostaglandin E2 (PGE2) production. [, , ] PGE2 is involved in various processes like inflammation, tumor growth, and angiogenesis. [, , , ] Additionally, Apricoxib has been shown to impact:
- Tumor Growth: Reduces tumor growth in various cancer models, including lung, breast, and colorectal. [, , ]
- Metastasis: Decreases the incidence of metastasis in preclinical pancreatic cancer models. [, ]
- Angiogenesis: While not directly inhibiting angiogenesis, Apricoxib promotes vascular normalization in tumors. [, ]
- Apoptosis: Increases apoptosis (programmed cell death) in tumor cells. []
- Epithelial-Mesenchymal Transition (EMT): Reverses EMT, potentially increasing tumor cell sensitivity to the drug. [, , ]
Q3: Does Apricoxib interact with other pathways besides COX-2?
A: Research suggests Apricoxib might modulate the JAK-STAT pathway. It has been shown to inhibit IL-27 mediated STAT1 and STAT3 activation. [, ] This modulation of the STAT pathway could play a role in Apricoxib's influence on EMT. [, ]
Q4: What is the molecular formula and weight of Apricoxib?
A4: Unfortunately, the provided research abstracts do not specify the molecular formula or weight of Apricoxib.
Q5: Is there any spectroscopic data available for Apricoxib in the provided research?
A5: The provided research abstracts do not offer spectroscopic data for Apricoxib.
Q6: What is known about the stability of Apricoxib?
A: While specific stability data under various conditions is not detailed in the abstracts, one study mentions that Apricoxib concentrations in plasma and tumors persist above the active concentration for PGE2 inhibition for over 24 hours after oral administration. [] This suggests a reasonable degree of stability in vivo.
Q7: What is the route of administration for Apricoxib?
A: Apricoxib is administered orally. [, , , , , , ]
Q8: How is Apricoxib absorbed and distributed in the body?
A: One study using a HT29 xenograft model found that Apricoxib reaches peak concentrations in plasma and tumors within one hour of oral administration, indicating rapid absorption and distribution. []
Q9: What is the elimination half-life of Apricoxib?
A: A phase I study reports a mean elimination half-life (T1/2) of 11.8 hours for Apricoxib. []
Q10: What is the relationship between Apricoxib's pharmacokinetics and its antitumor activity?
A: In a HT29 xenograft model, while peak Apricoxib concentrations (2-10 µM) dropped rapidly, they remained above the level needed for PGE2 inhibition for more than 24 hours, suggesting this sustained COX-2 inhibition is key to its antitumor effect. []
Q11: Are there any known drug-drug interactions with Apricoxib?
A: While not extensively detailed in the abstracts, one study mentions that Apricoxib enhances the efficacy of standard-of-care drugs in breast and lung tumor models. []
Q12: What types of in vitro models have been used to study Apricoxib?
A12: Researchers have used various human cancer cell lines to assess Apricoxib's effects in vitro, including:
- Pancreatic cancer: AsPC-1, Colo357, and four other unspecified cell lines. [, , ]
- Non-small cell lung cancer (NSCLC): A549 and unspecified others. [, ]
- Breast cancer: Unspecified cell lines. []
- Colorectal cancer: HT29. [, ]
- Head and neck squamous cell carcinoma (HNSCC): Unspecified cell lines. []
Q13: What in vitro effects of Apricoxib have been observed?
A13: Apricoxib demonstrates several in vitro effects:
- Cytotoxicity: Shows cytotoxic effects against various cancer cell lines, with potency varying depending on cell type and conditions. [, , , , , , ]
- Inhibition of Proliferation: Reduces cancer cell proliferation in various cell lines. []
- Induction of Apoptosis: Increases apoptosis in HT29 colorectal cancer cells. []
- Modulation of EMT: Reverses the epithelial-to-mesenchymal transition (EMT) in several cancer cell lines. [, , , , ]
- Synergistic Effects: Enhances the cytotoxicity of chemotherapy drugs like gemcitabine and erlotinib in pancreatic and other cancer cell lines. [, , ]
Q14: What types of in vivo models have been used to evaluate Apricoxib?
A14: The research uses several in vivo models to study Apricoxib, including:
- Orthotopic Xenograft Models: Primarily using mice implanted with human pancreatic, lung, breast, and colorectal tumors. [, , , , , ]
- Genetic Mouse Model of Pancreatic Cancer: Using p48-Cre; KrasG12D; Cdkn2alox/lox mice. []
Q15: What are the key findings from in vivo studies of Apricoxib?
A15: In vivo research shows that Apricoxib:
- Inhibits Tumor Growth: Significantly reduces tumor growth in xenograft models of lung, breast, colorectal, and pancreatic cancers. [, , , , , ]
- Reduces Metastasis: Demonstrates a significant reduction in metastatic incidence in pancreatic cancer models. [, ]
- Improves Survival: Increases overall survival in a genetic mouse model of pancreatic cancer. []
- Promotes Vascular Normalization: Improves the maturity and function of tumor blood vessels without decreasing vessel density. [, ]
Q16: Have there been any clinical trials involving Apricoxib?
A16: Yes, several clinical trials have been conducted with Apricoxib:
- Phase I Trials: Investigated the safety and efficacy of Apricoxib in combination with erlotinib in patients with NSCLC. [, ]
- Phase II Trials: Evaluated Apricoxib in combination with:
Q17: Are there any known biomarkers for Apricoxib efficacy?
A17: Urinary Prostaglandin E2 Metabolite (PGE-M) has been investigated as a potential biomarker:
- PGE-M Suppression: Studies suggest that patients with a significant decrease in PGE-M levels after Apricoxib treatment may experience better outcomes. [, , ]
- Baseline PGE-M Levels: Patients with elevated baseline PGE-M might benefit from Apricoxib treatment, particularly in combination with other therapies. []
Q18: What are the known side effects of Apricoxib?
A18: Clinical trials report that common adverse events associated with Apricoxib include:
Q19: Are there any serious adverse events associated with Apricoxib?
A19: Serious adverse events have been reported in clinical trials, including:
- Gastrointestinal bleeding []
- Myocardial infarction (heart attack) []
- Cerebrovascular accident (stroke) []
Q20: Has Apricoxib been investigated for its potential in chemoprevention?
A: Yes, research suggests that Apricoxib's effects on EMT and its ability to upregulate 15-PGDH and PGT, which are involved in PGE2 degradation and uptake, make it a potential candidate for chemoprevention, particularly in head and neck squamous cell carcinoma. []
Q21: What is the impact of apricoxib on the tumor microenvironment?
A21: Apricoxib, beyond its direct effects on tumor cells, influences the tumor microenvironment:
- Vascular Normalization: Promotes the maturation of tumor blood vessels by increasing pericyte coverage, potentially improving drug delivery and therapeutic efficacy. [, ]
- Collagen Deposition: May influence collagen deposition in the tumor microenvironment, impacting tumor progression and response to therapies. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。